4-Chloro-1,7-naphthyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCKADAGOHTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-80-8 | |
| Record name | 4-chloro-1,2-dihydro-1,7-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Chloro 1,7 Naphthyridin 2 1h One and Its Derivatives
Strategies for the Construction of the 1,7-Naphthyridinone Core
The formation of the bicyclic 1,7-naphthyridinone structure is a critical step, which can be approached by building upon a pyridine (B92270) ring or by modifying a pre-existing pyridone ring.
Cyclization Reactions Utilizing Pyridine-Based Precursors
A primary strategy for constructing the 1,7-naphthyridinone core involves the cyclization of appropriately substituted pyridine derivatives. This approach leverages the inherent reactivity of the pyridine ring to form the second fused ring.
The condensation of aminopyridines with various carbonyl compounds is a versatile method for creating the 1,7-naphthyridinone skeleton. For instance, the Friedländer annulation, a classic reaction in heterocyclic synthesis, can be adapted for this purpose. In a relevant example, 2-aminonicotinaldehyde serves as a key pyridine-based precursor. acs.org Its reaction with compounds containing active methylene (B1212753) groups, such as ketones, esters, or nitriles, in the presence of a base, leads to the formation of the second pyridine ring, yielding the 1,7-naphthyridine (B1217170) framework. acs.org
This methodology has been successfully applied in water, using a choline (B1196258) hydroxide (B78521) catalyst, which facilitates a more environmentally friendly process. acs.org The reaction of 2-aminonicotinaldehyde with various aliphatic carbonyl compounds has been shown to produce 1,8-naphthyridines in high yields, and this principle can be extended to the synthesis of 1,7-naphthyridinones by selecting the appropriate aminopyridine isomer. acs.org
| Starting Pyridine Precursor | Reactant | Product |
| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine |
| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |
| 2-Aminonicotinaldehyde | Malononitrile | 2-Amino-1,8-naphthyridine-3-carbonitrile |
This table showcases examples of the Friedländer condensation for the synthesis of naphthyridine derivatives, illustrating the versatility of the reaction with different active methylene compounds.
While the provided data primarily details the synthesis of 1,8-naphthyridines, the underlying chemical principles are directly applicable to the synthesis of 1,7-naphthyridinones by utilizing a 4-aminopyridine (B3432731) derivative as the starting material. For example, the condensation of 4-aminonicotinaldehyde (B1271976) with a suitable carbonyl compound would be expected to yield the corresponding 1,7-naphthyridine derivative.
The Vilsmeier-Haack reaction offers a powerful method for both the formylation and cyclization of activated aromatic and heterocyclic compounds. wikipedia.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
This reagent can effect the cyclization of N-arylacetamides to form chloro-substituted quinolines, a reaction that can be conceptually extended to the synthesis of chloro-naphthyridines from N-(pyridyl)acetamides. A simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.net This demonstrates the utility of this reaction in constructing the naphthyridine core while simultaneously introducing a chloro substituent. The reaction mechanism involves the formation of a substituted chloroiminium ion (the Vilsmeier reagent) which then acts as the electrophile in the cyclization process. wikipedia.org
| Starting Material | Reagents | Product |
| N-(pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-1,8-naphthyridine researchgate.net |
| Acetanilides | POCl₃, DMF | 2-Chloro-3-formylquinolines |
This table illustrates the application of the Vilsmeier-Haack reaction in the synthesis of chloro-substituted azaaromatic compounds.
Synthesis from Preformed Pyridone Rings
An alternative approach to the 1,7-naphthyridinone core involves starting with a preformed pyridone ring and constructing the second pyridine ring onto it. This strategy is particularly useful when the desired substitution pattern on the pyridone ring is readily accessible.
A review on the synthesis of 1,6-naphthyridin-2(1H)-ones highlights this approach as one of the two most common synthetic routes. nih.govmdpi.com While the focus of the review is on the 1,6-isomer, the synthetic logic can be applied to the 1,7-isomer as well. The general strategy involves the annulation of a second ring onto a functionalized pyridone precursor.
Introduction and Manipulation of the Chloro-Substituent at C-4
Once the 1,7-naphthyridinone core is established, the next crucial step is the introduction of the chlorine atom at the C-4 position. This is typically achieved through regioselective chlorination of the corresponding naphthyridinone precursor.
Regioselective Chlorination Strategies for Naphthyridinone Ring Systems
The conversion of a hydroxyl or oxo group at the C-4 position of the 1,7-naphthyridinone ring to a chloro group is a key transformation. This is often accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The synthesis of 1-chloro-2,7-naphthyridine, for example, typically involves the chlorination of the corresponding 2,7-naphthyridin-1(2H)-one. This transformation is a common and critical step for creating versatile synthetic intermediates, as the resulting chloro group is a good leaving group, susceptible to displacement by various nucleophiles. This allows for the subsequent diversification of the naphthyridine scaffold.
The regioselectivity of the chlorination is often directed by the inherent electronic properties of the naphthyridinone ring system. In many cases, the hydroxyl group at the C-4 position is readily converted to the chloro derivative due to its enol-like reactivity.
| Precursor | Chlorinating Agent | Product |
| 1,7-Naphthyridin-4(1H)-one | POCl₃ | 4-Chloro-1,7-naphthyridin-2(1H)-one |
| 2,7-Naphthyridin-1(2H)-one | POCl₃ | 1-Chloro-2,7-naphthyridine |
This table provides examples of chlorination reactions on naphthyridinone systems.
Synthesis via Chloro-Substituted Pyridine Intermediates
The construction of the this compound core can be efficiently achieved through synthetic routes starting from appropriately substituted chloropyridines. These intermediates provide a versatile platform for the annulation of the second ring, leading to the desired naphthyridinone system.
A common strategy involves the use of 2-chloronicotinic acid derivatives. For instance, 4-halo-1,8-naphthyridin-2(1H)-ones, which are structurally related to the 1,7-isomer, are readily available from 2-chloronicotinic acid. researchgate.net Another approach utilizes the reaction of 2,6-dichloropyridine (B45657) with other reagents. The direct substitution of a chlorine atom can be challenging, often requiring high temperatures and pressure. For example, the synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine via reaction with ammonium (B1175870) requires a temperature of 200 °C in an autoclave. A milder alternative involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which can then be further transformed.
In a specific example leading to a related 1,6-naphthyridin-2(1H)-one, ethyl 4,6-dichloro-3-pyridinecarboxylate is reacted with an amine. nih.gov This introduces the substituent that will ultimately be at the N-1 position of the naphthyridinone. The subsequent condensation with an appropriate partner, such as methyl phenylacetate, leads to the formation of the bicyclic system. nih.gov
The table below summarizes a selection of chloro-substituted pyridine intermediates and their application in the synthesis of naphthyridinone systems.
| Chloro-Substituted Pyridine Intermediate | Reagents and Conditions | Product Type |
| 2-Chloronicotinic acid | Various | 4-Halo-1,8-naphthyridin-2(1H)-ones researchgate.net |
| 2,6-Dichloropyridine | 1. Hydrazine hydrate2. Further transformation | 2-Amino-6-chloropyridine |
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 1. Amine2. Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one derivative nih.gov |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H2, Platinum catalyst | 2-Chloro-5-methyl-4-pyridinamine google.com |
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule is primed for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the generation of extensive chemical libraries for biological screening.
Nucleophilic Aromatic Substitution at the C-4 Chlorine Position
The chlorine atom at the C-4 position of the 1,7-naphthyridin-2(1H)-one ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system. wikipedia.org A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, providing a straightforward method for introducing various substituents at this position.
The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). wikipedia.orglibretexts.org The presence of activating groups, such as nitro groups, ortho or para to the leaving group can significantly increase the reaction rate. libretexts.org
A variety of amines, including adamantane-containing amines, have been successfully used to substitute chlorine atoms in N-heterocycles. nih.gov For example, the reaction of 2,4-dinitrochlorobenzene with dimethylamine (B145610) proceeds readily at room temperature. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of halo-substituted heterocycles. libretexts.orglibretexts.org The this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.orgfishersci.co.uk This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of many boronic acids. fishersci.co.uk For instance, 4-halo-1,8-naphthyridin-2(1H)-ones have been successfully coupled with arylboronic acids to generate a variety of 4-aryl derivatives. researchgate.net The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl. fishersci.co.uk
The Stille coupling reaction utilizes an organotin compound (organostannane) as the coupling partner for the halide or pseudohalide. wikipedia.org This reaction is also catalyzed by palladium and is a versatile method for creating new C-C bonds. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org
The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org
The table below provides a general overview of these two important cross-coupling reactions.
| Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Mild conditions, functional group tolerance, low toxicity of reagents fishersci.co.uk |
| Stille Coupling | Organotin (organostannane) | Stable reagents, versatile for C-C bond formation wikipedia.org |
Modifications at the N-1 and Keto Group (C-2) Positions
Further diversification of the this compound scaffold can be achieved by targeting the N-1 and C-2 positions.
N-1 Alkylation: The nitrogen atom at the N-1 position can be alkylated using various alkylating agents. nih.gov The regioselectivity of N-alkylation in related heterocyclic systems like indazoles can be influenced by the choice of base and solvent. beilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation. beilstein-journals.org
Modifications of the Keto Group: The carbonyl group at C-2 can also be a site for chemical modification. For example, treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the keto group into a chloro substituent. mdpi.comnih.gov This newly introduced chlorine atom can then serve as a handle for further functionalization, such as subsequent nucleophilic substitution or cross-coupling reactions.
Introduction of Additional Functional Groups (e.g., nitration, sulfonation)
The aromatic rings of the 1,7-naphthyridinone system can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups. However, the reactivity and regioselectivity of these reactions will be influenced by the existing substituents on the ring.
For example, in a related system, heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by treatment with sulfuric acid, leads to a nitrated benzo[b] nih.govnih.govnaphthyridinone derivative. nih.gov The introduction of a nitro group can serve as a precursor for an amino group via reduction, which can then be further functionalized.
Approaches to Enantiomerically Pure this compound Derivatives
The synthesis of enantiomerically pure derivatives is crucial when developing chiral drug candidates. There are two main approaches to obtain single enantiomers: chiral synthesis or separation of a racemic mixture. nih.gov
Chiral Separation: Racemic mixtures of 1,7-naphthyridinone derivatives can be separated into their individual enantiomers using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govnih.gov Various types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based columns being widely used. nih.govmdpi.com The choice of the chiral selector and the mobile phase composition are critical for achieving successful separation. researchgate.net Another technique that can be employed is capillary electrophoresis (CE) with a chiral selector dissolved in the running buffer. mdpi.comwvu.edu
Asymmetric Synthesis: While specific examples for the asymmetric synthesis of this compound derivatives are not detailed in the provided context, general strategies for asymmetric synthesis could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.
Structure Activity Relationship Sar Investigations of 4 Chloro 1,7 Naphthyridin 2 1h One Analogues
Analysis of Substituent Effects on the Naphthyridinone Scaffold
The biological activity of compounds featuring the 1,7-naphthyridin-2(1H)-one core is highly dependent on the nature and position of various substituents. Research has shown that modifications at several positions on the bicyclic ring system can significantly modulate the pharmacological properties of these molecules.
Substituents on the naphthyridinone ring system play a critical role in determining the potency and selectivity of these compounds as inhibitors of various enzymes. For instance, in the context of c-Kit and VEGFR-2 kinase inhibition, the introduction of a nitrogen atom into an isoquinolinone ring to form a 2,7-naphthyridinone scaffold was found to enhance inhibitory activity, mimicking the N7 atom of cGMP which binds to the catalytic site of PDE5. researchgate.net Further SAR studies on these 2,7-naphthyridinone derivatives highlighted the importance of a basic nitrogen atom at the 7-position for high PDE5 inhibition and specificity. researchgate.net
The following table summarizes the effects of various substituents on the activity of naphthyridinone analogues based on published research findings.
| Position | Substituent | Effect on Activity | Target/Assay |
| C-3 | Varies | Modifications at C-3 have been explored in conjunction with N-1 substitutions to understand SAR for HIV-1 integrase inhibition. nih.gov | HIV-1 Integrase |
| C-5 | Amino | Introduction of an amino group at C-5 had no substantial effect on cytotoxic activity. acs.org | Cytotoxicity (P388 leukemia) |
| C-5 | Chloro | A chloro group at C-5 decreased cytotoxic activity by 5- to 10-fold. acs.org | Cytotoxicity (P388 leukemia) |
| C-5 | Trifluoromethyl | A trifluoromethyl group at C-5 decreased cytotoxic activity by 5- to 10-fold. acs.org | Cytotoxicity (P388 leukemia) |
| C-6 | Unsubstituted | A 6-unsubstituted 1,8-naphthyridine (B1210474) showed the most potent cytotoxic activity, twice that of the 6-fluoro analogue. acs.org | Cytotoxicity (P388 leukemia) |
| C-7 | Aminopyrrolidine | Aminopyrrolidine derivatives at C-7 showed more potent cytotoxic activity than other amines. acs.orgacs.org | Cytotoxicity |
Elucidation of the Chloro-Substituent's Role at C-4 in Biological Activity Modulation
The presence of a chlorine substituent can enhance biological activity through several mechanisms. Its electron-withdrawing nature can modulate the electronic distribution within the aromatic system, potentially improving interactions with the target binding site. researchgate.net Furthermore, a chlorine atom can block sites of metabolic hydroxylation, which can otherwise lead to the formation of less active metabolites and weaken the compound's efficacy. researchgate.net
In a study of 1,8-naphthyridine derivatives, a 4-chlorobenzyl group at the N-1 position was a common feature in a series of synthesized compounds evaluated for their H1R antagonism effects. nih.gov While this does not directly address a C-4 chloro substituent on the naphthyridine ring itself, it highlights the recurring use of chloro-substituents in the design of biologically active naphthyridine analogues.
SAR Studies of N-1 and C-2 (Keto Group) Modifications
Modifications at the N-1 position and alterations to the C-2 keto group of the naphthyridinone ring are critical for defining the biological activity of these compounds. These positions are often targeted for substitution to explore and optimize interactions with biological targets.
Systematic exploration of N-1 substituents has been a key strategy in the development of naphthyridinone-based inhibitors. For example, in a series of HIV-1 integrase inhibitors, N-1 acetamide (B32628) substituted naphthyridinones were investigated to understand SAR in conjunction with various C-3 amide groups. nih.gov These studies assessed integrase enzyme inhibition, antiviral activity, and protein binding effects to optimize the sub-structures. nih.gov
In the context of antitumor agents, the N-1 position of the 1,8-naphthyridine scaffold was found to be a critical determinant of activity. Research identified the 2-thiazolyl group as the optimal substituent at the N-1 position for antitumor activity. acs.org
The C-2 keto group is a defining feature of the 1,7-naphthyridin-2(1H)-one scaffold. While direct modifications to this keto group are less commonly reported, its presence is generally considered essential for the established biological activities of this compound class. Trapping the phenolic OH as a carbonyl group in a related 8-hydroxy naphthyridine series resulted in the loss of all antiparasitic activity. nih.gov This underscores the importance of the lactam (amide) functionality inherent to the 2-oxo structure.
Comparative SAR Across Naphthyridine Isomers (e.g., 1,5-, 1,6-, 1,8-naphthyridinones) to Inform 1,7-Naphthyridinone Design
The arrangement of the two nitrogen atoms within the bicyclic naphthyridine framework gives rise to several isomers, including 1,5-, 1,6-, 1,7-, and 1,8-naphthyridinones. researchgate.net Comparative analysis of the SAR across these isomers provides valuable insights that can guide the design of potent and selective 1,7-naphthyridinone analogues.
Different naphthyridine isomers have been investigated for a wide range of biological activities. For instance, 1,6-naphthyridin-2(1H)-ones have been studied as c-Src inhibitors, and their SAR has been compared to that of 1,8-naphthyridin-2(1H)-ones and pyrido[2,3-d]pyrimidinones. researchgate.net Similarly, 1,5-naphthyridin-2-one analogues have been explored as novel bacterial topoisomerase inhibitors. nih.gov
The following table provides a comparative overview of SAR findings across different naphthyridine isomers:
| Naphthyridine Isomer | Key SAR Findings | Target/Application |
| 1,5-Naphthyridine (B1222797) | 7-fluoro-1-cyanomethyl substitution in a 1,5-naphthyridin-2-one led to improved potency and spectrum as a bacterial topoisomerase inhibitor. nih.gov | Bacterial Topoisomerase Inhibitors |
| 1,6-Naphthyridine (B1220473) | SAR studies have focused on substituents at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1H)-ones for various biomedical applications. researchgate.net | c-Src inhibitors, Anticancer, Antiviral |
| 1,8-Naphthyridine | The 2-thiazolyl group at N-1 and aminopyrrolidine at C-7 were found to be optimal for antitumor activity. acs.org A 6-unsubstituted scaffold was more potent than the 6-fluoro analogue. acs.org | Antitumor Agents |
Stereochemical Considerations in Naphthyridinone SAR
When a naphthyridinone analogue contains a chiral center, the stereochemistry of that center can have a profound impact on its biological activity. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov
In the development of naphthyridinone-based therapeutic agents, the introduction of chiral substituents is a common strategy to enhance potency and selectivity. For example, in a series of 1,8-naphthyridine-based antitumor agents, the introduction of a substituted aminopyrrolidinyl group at the C-7 position created a chiral center. acs.org Subsequent investigation revealed that the (S,S)-isomer of a trans-3-methoxy-4-methylaminopyrrolidinyl derivative, AG-7352, exhibited more potent cytotoxic activity against human tumor cell lines than etoposide (B1684455) and was selected for further development. acs.org
This highlights the critical importance of considering stereochemistry in the design and evaluation of naphthyridinone analogues. The use of a single, more active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov
Mechanisms of Biological Activity and Molecular Target Interactions of Naphthyridinones
Antimicrobial Activity Mechanisms and Enzyme Inhibition (e.g., bacterial DNA gyrase, topoisomerase IV)
The antimicrobial properties of naphthyridinone derivatives are primarily attributed to their ability to inhibit key bacterial enzymes essential for DNA replication and repair. The fundamental structure of 4-oxo-1,8-naphthyridine-3-carboxylic acid is the basis for several antibacterial drugs. nih.gov One of the first such drugs, nalidixic acid, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of bacterial DNA gyrase. nih.gov
Bacterial DNA Gyrase and Topoisomerase IV Inhibition : Naphthyridinone derivatives are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govnih.govrsc.org These enzymes are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, transcription, and repair. nih.govwikipedia.orgyoutube.com By binding to these enzymes, naphthyridinones stabilize the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome. wikipedia.org This disruption of DNA integrity ultimately results in bacterial cell death. wikipedia.org For instance, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated potential as DNA-gyrase inhibitors, with some showing selective activity against resistant strains of B. subtilis. nih.gov Similarly, new derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and shown to be strong inhibitors of DNA gyrase. nih.gov Docking studies have revealed strong interactions between these compounds and the E. coli DNA gyrase enzyme. nih.gov Some N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have also shown inhibitory activity against E. coli topoisomerase IV. rsc.org
Anticancer Potential and Mechanisms of Action
Naphthyridinone-based compounds have emerged as promising candidates for anticancer drug development due to their diverse mechanisms of action against cancer cells.
Induction of Apoptosis and Cell Cycle Arrest : Many naphthyridinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in cancer cells. nih.govnih.govnih.govresearchgate.net For example, a novel naphthyridine derivative, 3u, has been shown to induce apoptosis in human melanoma A375 cells at high concentrations by activating caspase-8, a key initiator of the extrinsic apoptosis pathway. nih.govresearchgate.net This activation is triggered by the upregulation of death receptors on the cell surface. nih.gov At lower concentrations, the same compound can induce necroptosis, another form of programmed cell death. nih.govresearchgate.net Other pyrazolo-naphthyridine derivatives have been found to induce G0/G1 cell cycle arrest in cervical and breast cancer cells, ultimately leading to apoptosis. nih.gov This cell cycle arrest is often a consequence of the drug's interaction with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. nih.gov The induction of apoptosis is a common outcome of targeting topoisomerases, as the resulting DNA damage triggers cellular pathways leading to cell death. wikipedia.orgnih.gov
Inhibition of Protein Kinases like c-Kit/VEGFR-2 : Certain naphthyridinone derivatives have been identified as potent inhibitors of protein kinases that play a crucial role in cancer cell signaling and angiogenesis. nih.govmdpi.comresearchgate.net The 2,7-naphthyridone scaffold has been identified as a lead structure for developing inhibitors of c-Kit and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and the formation of new blood vessels. nih.govmdpi.com For example, an 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative exhibited excellent inhibitory activity against c-Kit. nih.govmdpi.comresearchgate.net Similarly, other derivatives have shown potent inhibition of VEGFR-2, a key mediator of angiogenesis. nih.govmdpi.comnih.govrsc.org By blocking these kinases, naphthyridinones can disrupt the signaling pathways that promote cancer cell proliferation and survival. nih.govrsc.org
Topoisomerase I and II Inhibition : Naphthyridinones can also function as topoisomerase poisons, targeting both topoisomerase I (Top I) and topoisomerase II (Top II). wikipedia.orgyoutube.comnih.govnih.gov These enzymes are vital for resolving topological problems in DNA during replication, transcription, and recombination. wikipedia.orgyoutube.com Naphthyridinone-based inhibitors stabilize the covalent complex formed between the topoisomerase and DNA, preventing the re-ligation of the DNA strand(s). wikipedia.orgnih.gov This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. wikipedia.orgnih.gov For instance, dibenzo[c,h] nih.govnaphthyridinone derivatives are known to be potent Top I inhibitors. nih.gov A series of 1,8-naphthyridine (B1210474) derivatives have been designed as potential Topo II inhibitors, with some compounds showing significant antiproliferative activity and inducing cell cycle arrest and apoptosis. nih.gov
Angiogenesis Inhibition : By inhibiting kinases like VEGFR-2, naphthyridinone derivatives can effectively block angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govrsc.org Inhibition of the VEGF-mediated VEGFR-2 signaling pathway disrupts endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis. nih.gov Some naphthamide derivatives have demonstrated potent inhibition of VEGFR-2 and have been shown to effectively block the tube formation of human umbilical vein endothelial cells (HUVEC) in vitro. nih.gov
Ras Protein Inhibition : The Ras proteins are a family of small GTPases that play a central role in cell signaling pathways that control cell growth, differentiation, and survival. nih.govnih.gov Mutations in Ras genes are among the most common in human cancers, leading to constitutively active Ras proteins that drive tumor growth. nih.govyoutube.com Naphthyridinone derivatives have been identified as potential inhibitors of Ras proteins. nih.gov For example, a naphthyridinone compound has been reported to be a potent inhibitor of the KRASG12C mutant. nih.gov The inhibition of Ras can be achieved through various strategies, including directly binding to the Ras protein or inhibiting enzymes involved in its post-translational modification. nih.govnih.govyoutube.comyoutube.com
Telomerase Inhibition : Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.govmdpi.comfrontiersin.org In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.govmdpi.comfrontiersin.org Naphthyridine derivatives have been shown to inhibit telomerase activity. nih.gov For example, a dimeric form of a 2-amino-1,8-naphthyridine derivative was found to bind to human telomeric DNA sequences and inhibit the elongation of these sequences by telomerase. nih.gov By inhibiting telomerase, these compounds can induce telomere shortening, leading to cellular senescence and apoptosis in cancer cells. nih.gov
Anti-inflammatory and Immunomodulatory Pathways
Certain naphthyridine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines. nih.govresearchgate.net A specific 1,8-naphthyridine-3-carboxamide derivative, C-34, has been shown to possess both anticancer and anti-inflammatory potential. nih.gov This compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and macrophage inflammatory protein-1 alpha (MIP-1α) in response to an inflammatory stimulus. nih.gov This suggests that naphthyridinones can modulate inflammatory pathways, which could be beneficial in the treatment of inflammatory diseases and cancers where inflammation plays a significant role. nih.gov
Neurotropic Activity and Receptor Modulation (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)
The search for information on the neurotropic activity and receptor modulation of 4-Chloro-1,7-naphthyridin-2(1H)-one and related naphthyridinones did not yield specific results within the provided search results. Therefore, a detailed discussion on their interaction with GABAA receptors, SERT transporters, or 5-HT1A receptors cannot be provided at this time.
Other Reported Biological Activities and Their Underlying Mechanisms
Beyond their antimicrobial and anticancer effects, naphthyridinone derivatives have been investigated for a variety of other biological activities.
Antihypertensive Activity : The search results did not provide specific information on the antihypertensive activity of this compound or related naphthyridinones.
Antiviral Activity : The naphthyridine scaffold is a key component in compounds with a range of biological effects, including antiviral activity. nih.gov These compounds have shown activity against several viruses, including HIV, human cytomegalovirus (HCMV), herpes simplex virus (HSV), human papillomavirus (HPV), and hepatitis C virus (HCV). nih.gov A series of 1,6-naphthyridine (B1220473) derivatives exhibited potent activity against human cytomegalovirus (HCMV). nih.gov These compounds were found to be active against a narrow spectrum of viruses, primarily human herpesviruses. nih.gov The mechanism of action appears to be novel, as ganciclovir-resistant HCMV strains remained susceptible to these naphthyridine derivatives. nih.gov
Anti-allergic Activity : The search results did not provide specific information on the anti-allergic activity of this compound or related naphthyridinones.
Gastric Antisecretory Activity : Certain 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been shown to possess potent gastric antisecretory properties. nih.gov These compounds effectively lowered total acid output in animal models. nih.gov Another naphthyridinone derivative, UP 5145-52, also demonstrated gastric antisecretory and antiulcer effects. nih.gov While the exact mechanism of antisecretory activity is not fully understood, it does not appear to involve binding to common receptors involved in gastric acid secretion, such as H2 or muscarinic receptors, or inhibition of the H+/K+ ATPase proton pump. nih.govpharmacologyeducation.org The antiulcer efficacy may be related to a cytoprotective effect, as suggested by the restoration of gastric acid glycoprotein (B1211001) synthesis. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition : The search results did not provide specific information on the inhibition of phosphodiesterase 4 (PDE4) by this compound or related naphthyridinones.
α7 Nicotinic Acetylcholine (B1216132) Receptor Modulation : The search results did not provide specific information on the modulation of the α7 nicotinic acetylcholine receptor by this compound or related naphthyridinones.
Identification and Characterization of Specific Molecular Targets and Binding Modes
The biological activities of naphthyridinone derivatives are a direct consequence of their interaction with specific molecular targets. The identification and characterization of these targets and their binding modes are crucial for understanding their mechanism of action and for the rational design of more potent and selective drugs.
Enzyme Inhibition : As discussed, key molecular targets for the antimicrobial and anticancer activities of naphthyridinones are bacterial DNA gyrase and topoisomerases I and II. nih.govnih.govrsc.orgwikipedia.orgnih.govnih.gov Molecular docking studies have been instrumental in elucidating the binding interactions of these inhibitors within the active sites of their target enzymes. nih.govnih.govmdpi.comnih.gov For instance, docking studies of a potent 1,8-naphthyridine derivative in the etoposide (B1684455) binding pocket of topoisomerase IIβ have suggested a unique binding pattern, supporting its role as a Topo II poison. nih.gov
Kinase Inhibition : In the context of anticancer activity, receptor tyrosine kinases such as c-Kit and VEGFR-2 are important molecular targets. nih.govmdpi.comresearchgate.netnih.gov Molecular docking experiments have provided insights into the binding interactions of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives with c-Kit and VEGFR-2, helping to rationalize their inhibitory potency. nih.govmdpi.com
DNA Interaction : For naphthyridinones that act via DNA intercalation, studies using techniques like UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation have been employed to characterize their binding to DNA. nih.gov These studies have confirmed an intercalative mode of binding for certain derivatives, where the planar naphthyridine ring inserts between DNA base pairs. nih.govnih.gov
Ras Protein Interaction : The inhibition of Ras proteins by naphthyridinone derivatives involves binding to specific pockets on the protein surface. nih.gov Computational studies and biophysical techniques like NMR and X-ray crystallography are used to identify these binding sites and understand the molecular basis of inhibition. nih.gov
Telomerase Interaction : The inhibition of telomerase by naphthyridine derivatives involves binding to the telomeric DNA sequence. nih.gov Techniques such as UV melting, circular dichroism, and mass spectrometry have been used to study the complex formation between naphthyridine dimers and telomeric DNA, revealing the stoichiometry and conformational changes upon binding. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 1,7 Naphthyridin 2 1h One and Analogues
Molecular Docking Analyses to Predict Ligand-Target Interactions and Binding Affinity
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 4-Chloro-1,7-naphthyridin-2(1H)-one, and its biological target, typically a protein or enzyme. By predicting the binding mode and affinity, molecular docking can elucidate the structural basis of inhibitory activity and guide the design of more potent analogues.
While specific molecular docking studies on this compound are not extensively reported in publicly available literature, research on analogous structures provides a strong foundation for its potential applications. For instance, molecular docking studies on 1,7-naphthyridine (B1217170) analogues have been crucial in identifying their potential as inhibitors of various enzymes. These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are critical for binding affinity.
For example, in a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors, molecular docking revealed that the most potent compounds formed specific hydrogen bonds and pi-pi interactions within the ATP-binding pocket of the enzyme. Similarly, docking studies on 1,8-naphthyridine (B1210474) derivatives as H1R antagonists have helped to understand their binding mode in the receptor's active site. These findings suggest that the 4-chloro substituent and the lactam function of this compound could play a significant role in its interaction with various biological targets.
Table 1: Illustrative Molecular Docking Results for Naphthyridine Analogues
| Compound/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 1,7-Naphthyridine Analogue | PIP4K2A | -8.5 | LYS123, ASP234 | Fictional Example |
| 1,8-Naphthyridine Derivative | H1 Receptor | -9.2 | PHE432, TRP158 | Fictional Example |
| 4-Chloro-1,3-Benzoxazole Derivative | 2A91 (Anticancer Receptor) | -7.8 | TYR34, SER102 | Fictional Example |
Note: The data in this table is illustrative and based on findings for analogous structures, not specific to this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can provide insights into a molecule's geometry, electronic properties (such as HOMO and LUMO energies), and reactivity descriptors.
For this compound, DFT studies could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's ability to donate or accept electrons, which is directly related to its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets.
Calculate Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.
While specific DFT studies on this compound are scarce, research on similar chlorinated heterocyclic compounds demonstrates the utility of this approach. For example, a DFT study on 4-chloro-1H-pyrazole provided detailed information on its optimized structure, electronic properties, and intermolecular interactions. ufrj.brresearchgate.net
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and ADMET (Toxicity) Prediction and Pharmacokinetic Profiling
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to estimate these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and avoid costly late-stage failures.
For this compound, various ADME/T parameters can be predicted using a range of software and web-based tools. These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.
Key predicted parameters would include:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier permeability.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
Toxicity: Assessment of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.
Studies on other heterocyclic compounds have shown that in silico ADME/T predictions can effectively guide the selection of promising drug candidates. nih.govmdpi.com
Table 3: Illustrative In Silico ADMET Predictions for a Naphthyridinone Scaffold
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Favorable safety profile |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Note: This data is illustrative and represents typical parameters assessed for a novel compound.
Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique can be used to assess the stability of the binding pose predicted by molecular docking and to investigate any conformational changes in the protein or ligand upon binding.
For a complex of this compound with a target protein, an MD simulation would involve:
Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions).
Calculating the forces between all atoms in the system.
Solving Newton's equations of motion to simulate the movement of the atoms over a specific time period (typically nanoseconds to microseconds).
Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
The interaction between ligands and proteins can induce changes in protein thermal stability, which can be correlated with modifications in protein flexibility. nih.govnih.gov MD simulations can provide valuable insights into these dynamic processes, helping to refine the understanding of the ligand-target interaction.
Pharmacophore Modeling and Virtual Screening for Novel Naphthyridinone Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govyoutube.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.
Once a pharmacophore model for a target of interest is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. wikipedia.orgnih.gov This allows for the rapid identification of new molecules with different chemical scaffolds that are likely to be active against the target.
For the 1,7-naphthyridin-2(1H)-one scaffold, a pharmacophore model could be developed based on the key interactions observed in molecular docking studies of active analogues. This model could then be used to screen for novel compounds that could serve as starting points for the development of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
A QSAR study on a series of this compound analogues would involve:
Synthesizing and testing a set of analogues for their biological activity.
Calculating a wide range of molecular descriptors for each analogue (e.g., electronic, steric, hydrophobic, and topological descriptors).
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.
Validating the model to ensure its predictive power.
QSAR studies have been successfully applied to various series of naphthyridine derivatives to understand their structure-activity relationships and to design more potent inhibitors. researchgate.net For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified key molecular descriptors that positively correlated with activity, providing a roadmap for future synthetic efforts. nih.gov
Future Research Directions and Therapeutic Prospects of 4 Chloro 1,7 Naphthyridin 2 1h One Derivatives
Rational Design and Synthesis of Next-Generation Naphthyridinone Derivatives with Enhanced Potency and Selectivity
The core principle of modern drug discovery is the rational design of molecules to achieve high potency against a specific biological target while minimizing off-target effects. For naphthyridinone derivatives, this involves the strategic modification of the core structure to optimize interactions with the target's binding site. Research efforts are focused on creating new generations of these compounds with improved efficacy and selectivity.
A key strategy is the introduction of diverse substituents at various positions of the naphthyridinone ring. For instance, in the related 1,8-naphthyridin-2(1H)-on-3-carboxamide series, the addition of benzyl (B1604629) and carboxy-4-methylcyclohexylamide substituents at specific positions led to compounds with subnanomolar affinity for the cannabinoid-2 (CB2) receptor and high selectivity over the CB1 receptor. ebi.ac.uk This approach highlights how targeted modifications can significantly enhance the pharmacological profile of the naphthyridinone scaffold.
The synthesis of these next-generation derivatives often employs multi-step reaction sequences. Common starting materials can include preformed pyridine (B92270) rings, such as 4-chloropyridines or 4-aminopyridines. nih.gov For example, a 4-chloropyridine (B1293800) derivative can be reacted with an amine to introduce a substituent at the N1 position, followed by condensation with another reagent to form the second ring of the naphthyridinone system. nih.gov The careful selection of building blocks and reaction conditions is crucial for accessing a wide chemical space of novel derivatives.
Future work in this area will likely involve the synthesis of extensive libraries of 4-Chloro-1,7-naphthyridin-2(1H)-one derivatives with systematic variations in their substituents. These libraries can then be screened against various biological targets to identify lead compounds with promising activity. The goal is to develop a deep understanding of the structure-activity relationships (SAR) for this class of compounds, which will guide the design of even more potent and selective therapeutic agents.
Exploration of Novel Biological Targets for Naphthyridinone-Based Therapeutics
The broad spectrum of biological activities reported for naphthyridine derivatives suggests that they can interact with a multitude of biological targets. nih.gov While some targets have been identified, a significant opportunity exists to explore novel therapeutic applications by identifying new protein interactions for this compound derivatives.
Historically, naphthyridines have been associated with antimicrobial and anticancer effects. nih.govresearchgate.net For example, some 1,8-naphthyridine (B1210474) derivatives have shown potent anti-inflammatory and cytotoxic properties by inhibiting the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. documentsdelivered.com This suggests that enzymes and receptors within inflammatory and oncogenic pathways are viable targets for naphthyridinone-based drugs.
The search for novel targets is expanding into other therapeutic areas as well. There is growing interest in the potential of naphthyridine derivatives in treating neurological disorders. researchgate.net Researchers are investigating targets within the central nervous system, such as receptors and enzymes implicated in neurodegenerative diseases and psychiatric conditions. nih.gov The identification of novel targets in these areas could open up entirely new avenues for the therapeutic application of this compound derivatives.
The exploration of novel targets can be approached through various screening methods. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful tool for discovering new biological activities. nih.gov Once a desired phenotype is observed, target deconvolution techniques can be employed to identify the specific protein(s) with which the naphthyridinone derivative is interacting.
The following table summarizes some of the potential biological targets for naphthyridinone derivatives based on the activities of related compounds.
| Potential Biological Target Class | Therapeutic Area | Example of Activity | Reference |
| Kinases | Oncology, Inflammation | Inhibition of signaling pathways involved in cell proliferation and inflammation. | documentsdelivered.com |
| G-protein coupled receptors (GPCRs) | Neurology, Immunology | Modulation of receptor activity, such as cannabinoid receptors. | ebi.ac.uk |
| DNA Gyrase/Topoisomerase | Infectious Diseases | Inhibition of bacterial DNA replication. | nih.gov |
| Cytokine Receptors | Inflammation, Immunology | Downregulation of pro-inflammatory cytokine secretion. | documentsdelivered.com |
Development of Advanced Computational Models for Precise Naphthyridinone Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict and analyze molecular interactions at an atomic level. nih.gov For the optimization of this compound derivatives, advanced computational models are being developed to enhance the precision and efficiency of the drug design process.
These computational methods encompass a range of techniques, from molecular docking and dynamics simulations to more advanced artificial intelligence (AI) and machine learning (ML) algorithms. mdpi.comnih.govnih.gov Molecular docking, for example, can be used to predict the binding pose of a naphthyridinone derivative within the active site of a target protein. This information is invaluable for understanding the key interactions that contribute to binding affinity and for designing modifications that can enhance these interactions. nih.gov
AI and ML are transforming the landscape of drug discovery by enabling the analysis of large and complex datasets. nih.gov For naphthyridinone optimization, ML models can be trained on existing SAR data to predict the biological activity of novel, untested derivatives. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Generative models, a type of AI, can even design entirely new naphthyridinone structures with desired properties. nih.gov
Furthermore, computational models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov By identifying potential liabilities early in the discovery process, these models can help to reduce the attrition rate of compounds in later stages of development.
The table below outlines some of the advanced computational tools and their applications in the optimization of naphthyridinone derivatives.
| Computational Tool/Method | Application in Naphthyridinone Optimization | Reference |
| Molecular Docking (e.g., AutoDock) | Predicts binding modes and affinities to target proteins. | forlilab.org |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | nih.gov |
| Machine Learning (e.g., QSAR) | Predicts biological activity based on chemical structure. | nih.gov |
| Generative AI Models | Designs novel molecules with desired pharmacological properties. | nih.gov |
| ADMET Prediction Software | Estimates pharmacokinetic and toxicity profiles of new compounds. | nih.gov |
Integration of Synthetic Organic Chemistry, Chemical Biology, and Computational Approaches in Naphthyridinone Drug Discovery Programs
The future success of developing therapeutic agents based on the this compound scaffold will depend on the seamless integration of multiple scientific disciplines. A holistic approach that combines synthetic organic chemistry, chemical biology, and computational methods is essential for navigating the complexities of drug discovery and development. nih.govscielo.org.mx
This integrated workflow creates a powerful feedback loop. Computational models can guide the design of new naphthyridinone derivatives, which are then synthesized by organic chemists. nih.gov These newly synthesized compounds are subsequently evaluated by chemical biologists to determine their biological activity and to probe their mechanism of action. nih.gov The experimental data generated from these studies are then used to refine and improve the computational models, leading to a new cycle of design, synthesis, and testing.
Chemical biology plays a crucial role in this integrated approach by providing the tools to study the effects of naphthyridinone derivatives in complex biological systems. nih.gov Techniques such as cell-based assays, proteomics, and metabolomics can provide a wealth of information about how these compounds affect cellular pathways and networks. This systems-level understanding is critical for identifying both on-target and off-target effects.
The synergy between these disciplines accelerates the entire drug discovery process, from initial hit identification to lead optimization and preclinical development. scielo.org.mx By leveraging the predictive power of computational models, the synthetic versatility of organic chemistry, and the deep biological insights from chemical biology, researchers can more efficiently and effectively develop novel this compound derivatives with the potential to become next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
